molecular formula C16H10F2N2O2S B2357735 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate CAS No. 338399-07-8

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate

Cat. No.: B2357735
CAS No.: 338399-07-8
M. Wt: 332.32
InChI Key: QRKSBELIKLNLNV-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate is a useful research compound. Its molecular formula is C16H10F2N2O2S and its molecular weight is 332.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Applications

  • Researchers have developed derivatives of thiazole compounds, including those related to 5-methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 2,4-difluorobenzenecarboxylate, for various applications. One study involved the synthesis of 5-arylazo-2-chloroacetamido thiazole derivatives, exploring their electronic and chemical reactivity properties through quantum chemical calculations. These derivatives were also evaluated for their antioxidant efficacy using molecular docking techniques and in vitro antioxidant activity studies (Hossan, 2020).

Antibacterial and DNA Binding Studies

  • Another research highlighted the antibacterial activities of thiazole derivatives. For instance, a study on (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide demonstrated its promising antibacterial activity against various bacterial strains. Additionally, the compound showed a notable affinity towards the DNA double helix, indicating its potential in DNA binding studies (Kamat, Santosh, & Nayak, 2019).

Anticancer Research

  • In anticancer research, thiazole derivatives have shown significant potential. For instance, a study on the synthesis of arylazothiazoles using chitosan-grafted-poly(4-vinylpyridine) as a catalyst revealed promising anticancer activity against colon and liver carcinoma cell lines. This highlights the potential of thiazole derivatives in developing new anticancer agents (Gomha, Riyadh, Mahmoud, & Elaasser, 2015).

Antimicrobial and Antioxidant Activities

  • Thiazole compounds have also been synthesized and tested for their antimicrobial activities against various microorganisms. A study synthesizing 5-arylazothiazole, pyrazolo[1,5-a] pyrimidine, [1,2,4]triazolo[4,3-a]pyrimidine, and pyrimido[1,2-a]benzimidazole derivatives containing the thiazole moiety showed significant antimicrobial properties (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).

Properties

IUPAC Name

(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 2,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O2S/c1-9-14(20-15(23-9)13-4-2-3-7-19-13)22-16(21)11-6-5-10(17)8-12(11)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKSBELIKLNLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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